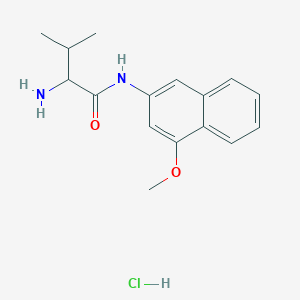![molecular formula C10H7BrO2S B13894303 5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzothiophene-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the bromination of 6-methylbenzothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, THF).
Major Products Formed
Substitution: 5-Substituted-6-methylbenzothiophene-2-carboxylic acids.
Oxidation: 5-Bromo-6-methylbenzothiophene-2-carboxylic acid derivatives.
Reduction: 5-Bromo-6-methylbenzothiophene-2-methanol.
科学的研究の応用
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 5-Bromo-6-methylbenzothiophene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
類似化合物との比較
Similar Compounds
5-Bromo-2-thiophenecarboxylic Acid: Similar structure but lacks the methyl group at the 6th position.
6-Methylbenzothiophene-2-carboxylic Acid: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-6-methylbenzofuran-2-carboxylic Acid: Similar structure but contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
5-Bromo-6-methylbenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and methyl substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
特性
分子式 |
C10H7BrO2S |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
5-bromo-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChIキー |
MXRNNTACICBBCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)C=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


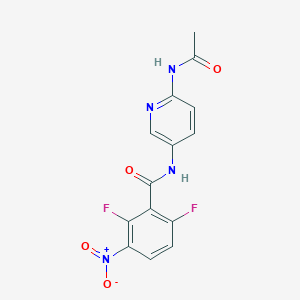
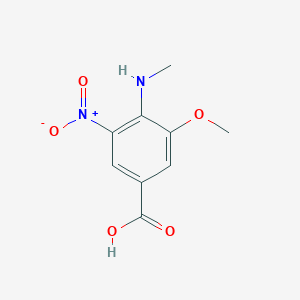

![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)
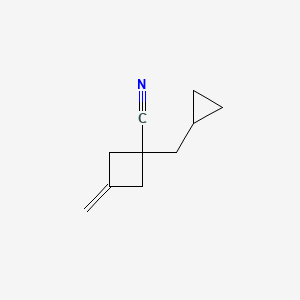

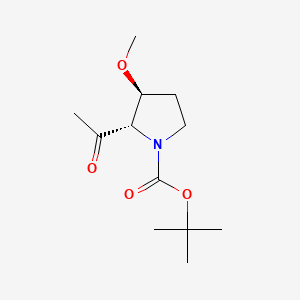
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
